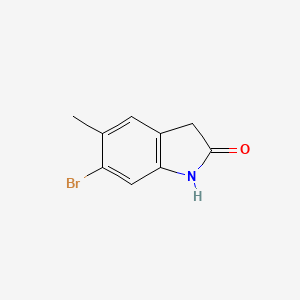

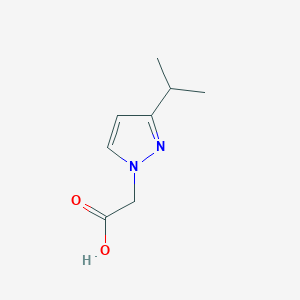

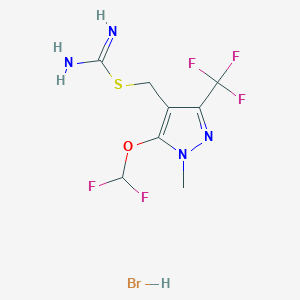

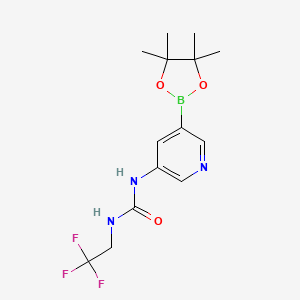

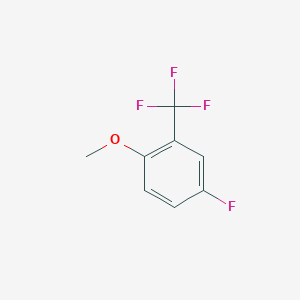

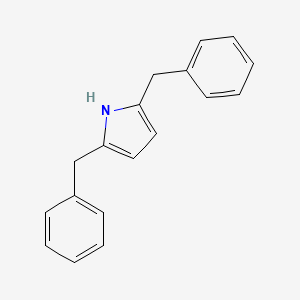

![molecular formula C11H10N2O B6322852 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole CAS No. 884637-65-4](/img/structure/B6322852.png)

5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole

Vue d'ensemble

Description

5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

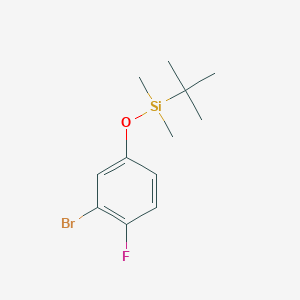

The synthesis of 1,2,4-oxadiazoles has been reported in various studies . For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been explored in several studies . For example, the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole involves manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole .Applications De Recherche Scientifique

Comprehensive Analysis of “5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole” Applications

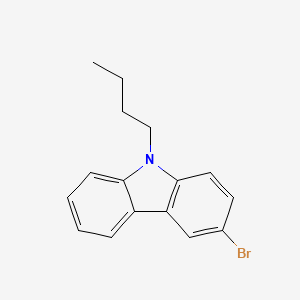

Electron-Transfer and Luminescent Properties: Oxadiazole derivatives, including those with a 1,3,4-oxadiazole core, are known for their interesting electron-transfer or luminescent properties. These compounds are applied in the production of various conducting systems such as laser dyes, scintillators, optical brighteners, or organic light-emitting diodes (OLEDs) .

Medicinal Applications: The oxadiazole moiety is recognized for its medicinal applications. Derivatives have been explored as potential treatments for cancer, acting as vasodilators, anticonvulsants, antidiabetics among other therapeutic uses .

Antitubercular and Anticancer Activities: Specifically focusing on the pharmacological activities, oxadiazole derivatives have been studied for their anti-tubercular and anticancer properties. These compounds are often used as bio-isosteric replacements in drug designing .

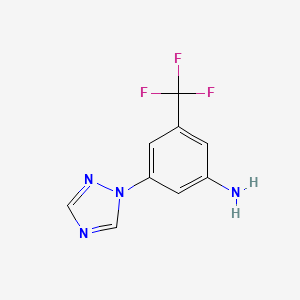

Antibacterial and Antiviral Properties: Many oxadiazole derivatives exhibit significant antibacterial and antiviral properties. This makes them valuable in the development of new treatments for infections .

Agricultural Biological Activities: In agriculture, oxadiazole derivatives have shown a broad spectrum of biological activities. They are being investigated for their potential as efficient and low-risk chemical pesticides to combat plant diseases .

Orientations Futures

The future directions for the research and development of 1,2,4-oxadiazoles, including 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole, could involve the design of new chemical entities with potential anti-infective activity . The versatility of these compounds in the field of drug discovery suggests that they could be used as potential alternative templates for discovering novel antibacterial agents .

Mécanisme D'action

Target of Action

activities . They have been studied for their interaction with various targets, including Trypanosoma cruzi cysteine protease cruzain .

Mode of Action

The mode of action of 1,2,4-oxadiazoles often involves interactions with their targets that lead to changes in the target’s function . For instance, some 1,2,4-oxadiazoles have been found to interfere with the function of the Trypanosoma cruzi cysteine protease cruzain .

Biochemical Pathways

It’s known that some oxadiazoles disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Pharmacokinetics

One study on a related 1,2,4-oxadiazole compound revealed it to be non-toxic to mice at a concentration of 100 mg/kg , suggesting potential bioavailability.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may lead to the inhibition of growth and pathogenicity of certain microorganisms.

Action Environment

It’s known that the properties of oxadiazoles can vary depending on the electronic environment, which is influenced by the positions of substituents in the oxadiazole ring . This suggests that the compound’s action could potentially be influenced by environmental factors.

Propriétés

IUPAC Name |

5-cyclopropyl-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-4-8(5-3-1)10-12-11(14-13-10)9-6-7-9/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTQCPJPCGKLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)

![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)